(6Z)-6-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-6-({3-ETHOXY-4-[2-(2-PHENOXYETHOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo[3,2-a]pyrimidin-7-one core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({3-ETHOXY-4-[2-(2-PHENOXYETHOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The key steps include the formation of the thiadiazolo[3,2-a]pyrimidin-7-one core, followed by the introduction of the ethoxy and phenoxyethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The ethoxy and phenoxyethoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it valuable for investigating cellular mechanisms.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its unique structure and biological activity suggest it could be developed into drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its versatility makes it suitable for applications in fields such as electronics and materials science.
Mechanism of Action
The mechanism of action of (6Z)-6-({3-ETHOXY-4-[2-(2-PHENOXYETHOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazolo[3,2-a]pyrimidin-7-one derivatives, such as:
- 2-Propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 6-({3-Ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]phenyl}methylidene)-5-imino-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of (6Z)-6-({3-ETHOXY-4-[2-(2-PHENOXYETHOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific substitution pattern and the presence of the ethoxy and phenoxyethoxy groups. These features confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C27H30N4O5S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(6Z)-6-[[3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H30N4O5S/c1-3-8-24-30-31-25(28)21(26(32)29-27(31)37-24)17-19-11-12-22(23(18-19)34-4-2)36-16-14-33-13-15-35-20-9-6-5-7-10-20/h5-7,9-12,17-18,28H,3-4,8,13-16H2,1-2H3/b21-17-,28-25? |
InChI Key |
JGVJFAYOVOHMNU-GIOCZXGYSA-N |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOCCOC4=CC=CC=C4)OCC)/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOCCOC4=CC=CC=C4)OCC)C(=O)N=C2S1 |
Origin of Product |
United States |
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